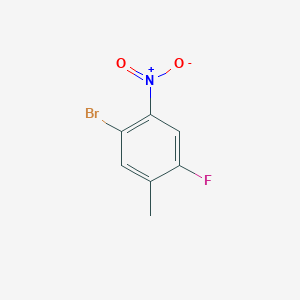

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-4-fluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKJGQRSKKRVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632560 | |

| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208165-95-1 | |

| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

CAS Number: 208165-95-1

This guide provides a comprehensive technical overview of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and safety protocols, offering field-proven insights and detailed methodologies.

Introduction: Strategic Importance in Synthesis

This compound is a polysubstituted aromatic compound whose strategic arrangement of functional groups—a bromine atom, a fluorine atom, a methyl group, and a nitro group—renders it a highly versatile building block in the synthesis of complex organic molecules. The interplay of the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group, combined with the reactive bromo substituent, provides multiple avenues for chemical modification. This makes the compound particularly valuable in the construction of pharmaceutical and agrochemical scaffolds where precise control over electronic and steric properties is paramount. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 208165-95-1 | Internal Data |

| Molecular Formula | C₇H₅BrFNO₂ | Internal Data |

| Molecular Weight | 234.02 g/mol | Internal Data |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the neighboring substituents. The methyl group will present as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The carbons attached to the electronegative nitro, fluoro, and bromo groups will be significantly downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching, and C-Br stretching vibrations.

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds via electrophilic aromatic substitution, specifically nitration, of a suitable precursor. A logical synthetic pathway would involve the nitration of 1-bromo-4-fluoro-5-methylbenzene.

Proposed Synthesis Workflow

The following protocol is based on established methods for the nitration of similar aromatic compounds.[4][5]

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Rationale

The nitration reaction is a classic example of electrophilic aromatic substitution. The strong electron-withdrawing nitro group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the bromine atom and meta to the fluorine and methyl groups. The regioselectivity is governed by the combined directing effects of the existing substituents on the benzene ring.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the nature of its functional groups, making it a versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.[6][7][8][9] This makes the fluorine and bromine atoms susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The general mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex.[6]

Caption: Generalized pathway for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is a cornerstone of many synthetic routes, as the resulting aniline derivative can undergo a wide range of further reactions, including diazotization and coupling.

Cross-Coupling Reactions

The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[10] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Spill Management: In case of a spill, avoid generating dust. Absorb the material with an inert absorbent and place it in a sealed container for disposal.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups provides a rich platform for a variety of chemical transformations, making it a key building block in the development of novel pharmaceuticals and other functional materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

- AiFChem. (n.d.). 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.

- ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.

- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

- Echemi. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs.

- MySkinRecipes. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.

- Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.

- YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

An In-Depth Technical Guide to 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is a poly-functionalized aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group strategically positioned on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations. This unique combination of functional groups makes it an invaluable building block, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The presence of a fluorine atom is of particular interest to drug development professionals, as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important chemical entity.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties of this compound. It is important to note that while experimental data for this specific isomer is limited, these computed values provide a reliable estimation for experimental design.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-fluoro-2-methyl-5-nitrobenzene | PubChem[4] |

| CAS Number | 170098-98-3 | PubChem[4] |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[4] |

| Molecular Weight | 234.02 g/mol | PubChem[4] |

| XLogP3 | 2.9 | PubChem[4] |

| Exact Mass | 232.94877 Da | PubChem[4] |

| Physical Form | Solid (in related isomers) | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

Note: Some physical properties are based on closely related isomers and are indicated as such.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted nitroaromatics like this compound typically involves a multi-step sequence of electrophilic aromatic substitution reactions. The specific order of these reactions is critical to achieve the desired regiochemistry, dictated by the directing effects of the substituents.

A plausible and efficient synthetic pathway commences with a readily available starting material, such as 4-fluoro-3-methylaniline. The synthesis proceeds through diazotization followed by a Sandmeyer reaction to introduce the bromine atom. Subsequent nitration under controlled conditions yields the final product.

Representative Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The unique arrangement of substituents on the benzene ring of this compound governs its reactivity and renders it a versatile synthetic intermediate.

-

The Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). It also serves as a precursor to an amino group via reduction, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[5]

-

The Bromine Atom: The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

The Fluorine Atom: As previously mentioned, the fluorine atom is a bioisostere for a hydrogen atom and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] Its presence is highly desirable in modern drug discovery.

-

The Methyl Group: The methyl group can undergo oxidation to afford a carboxylic acid or a benzylic bromide, providing further handles for chemical modification.

Applications in Drug Discovery and Development

Halogenated and nitrated aromatic compounds are foundational in the synthesis of a wide array of pharmaceutical agents.[2] The title compound, with its specific combination of functional groups, is an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, leading to improved drug half-life.[2]

Experimental Protocols

Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (A closely related isomer)

This protocol is adapted from a known procedure for a similar isomer and serves as a representative example of the synthesis of such compounds.[6]

Materials:

-

2-Bromo-4-fluorotoluene (1.0 equiv)

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (1.3 equiv)

-

Ice

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

To a three-necked flask, add 2-bromo-4-fluorotoluene and concentrated sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add potassium nitrate in portions, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 2 hours under a nitrogen atmosphere.

-

Pour the reaction mixture into a beaker of ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the desired product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the molecular structure.[7][8]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups.

Safety and Handling

This compound and its isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals. Its versatile reactivity, stemming from the unique interplay of its bromo, fluoro, methyl, and nitro substituents, allows for the construction of complex and diverse molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Bluestone Global Tech. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene. [Link]

-

PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]

-

LookChem. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. [Link]

-

PubChem. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: A Guide for Researchers. [Link]

-

NIH. 1-Bromo-4-methyl-2-nitrobenzene. [Link]

-

PubChem. 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. [Link]

Sources

- 1. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price [minstargroup.com]

- 6. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]

- 8. 948294-26-6|1-Bromo-2-fluoro-5-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Regioselective Synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the electrophilic aromatic nitration of 2-bromo-5-fluorotoluene. This document delves into the mechanistic rationale behind the reaction's regioselectivity, offers a detailed and validated experimental protocol, and outlines essential safety and characterization procedures. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the preparation of this valuable compound.

Introduction and Strategic Importance

This compound[1][2] serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a nitro group ortho to a bromine atom and para to a methyl group, along with a fluorine atom, makes it a versatile intermediate for further functionalization. The strategic placement of these groups allows for selective transformations, such as nucleophilic aromatic substitution of the fluorine or bromine, reduction of the nitro group to an amine for subsequent coupling reactions, and various palladium-catalyzed cross-coupling reactions. These downstream applications are pivotal in the development of novel pharmaceuticals, agrochemicals, and functional materials[3].

The synthesis of this target molecule from 2-bromo-5-fluorotoluene via electrophilic nitration is a classic example of controlling regioselectivity in polysubstituted aromatic systems. A thorough understanding of the electronic and steric effects of the substituents is paramount to achieving a high yield of the desired isomer.

Mechanistic Rationale and Regioselectivity

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically, nitration. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring[4][5][6][7][8].

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid[6][8]. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regiochemical Outcome

The regioselectivity of the nitration of 2-bromo-5-fluorotoluene is governed by the directing effects of the three substituents already present on the benzene ring:

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

-

Bromine (-Br) and Fluorine (-F): The halogens are deactivating, ortho, para-directors. Their inductive effect is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In the case of 2-bromo-5-fluorotoluene, we must consider the cumulative effect of these substituents to predict the site of nitration. The positions on the ring are numbered as follows:

Let's analyze the directing effects for the available positions for nitration (positions 3, 4, and 6):

-

Position 3: ortho to the bromine and meta to both the fluorine and methyl groups.

-

Position 4: ortho to the fluorine, meta to the bromine, and para to the methyl group.

-

Position 6: ortho to the methyl group, ortho to the bromine, and meta to the fluorine.

The powerful ortho, para-directing ability of the methyl group strongly favors substitution at positions 4 and 6. The bromine and fluorine also direct ortho and para. The position that is most activated is the one that benefits from the concerted activating effects. Position 4 is para to the strongly activating methyl group and ortho to the fluorine. Position 6 is ortho to both the methyl and bromine groups. Steric hindrance from the adjacent bromine and methyl groups at position 6 makes position 4 the most likely site of electrophilic attack. Therefore, the nitration of 2-bromo-5-fluorotoluene is expected to yield this compound as the major product.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) |

| 2-Bromo-5-fluorotoluene | C₇H₆BrF | 189.03 | - | 5.00 g | 26.4 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | 20 mL | - |

| Fuming Nitric Acid | HNO₃ | 63.01 | >90% | 5 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |

| Ice | H₂O | 18.02 | - | As needed | - |

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add 5 mL of fuming nitric acid dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the resulting nitrating mixture for 10 minutes at 0-5 °C.

-

Nitration Reaction: In a separate 250 mL flask, dissolve 5.00 g (26.4 mmol) of 2-bromo-5-fluorotoluene in 30 mL of dichloromethane. Cool this solution in an ice-salt bath to -5 to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. Stir the mixture until all the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Neutralization and Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a pale yellow solid.

Visual Workflow

Sources

- 1. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-Fluoro-2-Methyl-5-Nitrobenzene 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]

- 3. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

Spectroscopic Data for 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. Due to the limited availability of experimentally derived data for this specific compound in public-access databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. The guide covers the theoretical underpinnings and expected data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section includes predicted data, a thorough interpretation, and standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing a foundational understanding of the spectroscopic profile of this and structurally related molecules.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with a unique arrangement of functional groups that portend significant utility in various chemical syntheses. The presence of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while also serving as a precursor for an amino group, a key functional group in many pharmaceuticals. The bromine and fluorine atoms offer potential sites for cross-coupling reactions, enabling the construction of more complex molecular architectures. The methyl group, being electron-donating, subtly modulates the electronic properties of the benzene ring.

Molecular Structure:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium-Weak | C-H stretch | Aromatic |

| ~2970 - 2850 | Weak | C-H stretch | CH₃ |

| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch | Nitro |

| ~1360 - 1330 | Strong | Symmetric NO₂ stretch | Nitro |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1250 - 1200 | Strong | C-F stretch | Aryl-Fluoride |

| ~1100 - 1000 | Medium | C-Br stretch | Aryl-Bromide |

| ~900 - 675 | Strong | C-H out-of-plane bend | Aromatic |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear as two distinct and intense peaks in the regions of 1550-1500 cm⁻¹ and 1360-1330 cm⁻¹, respectively.[4] The presence of these two strong bands is a clear indicator of a nitro aromatic compound.

The aromatic nature of the molecule will be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1475 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the benzene ring.

The carbon-halogen stretches are also characteristic. A strong band corresponding to the C-F stretch is expected around 1250-1200 cm⁻¹. The C-Br stretch will likely be found at a lower wavenumber, typically in the 1100-1000 cm⁻¹ range. The weak C-H stretching of the methyl group will be observable in the 2970-2850 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-6 |

| ~7.2 - 7.4 | d | 1H | H-3 |

| ~2.4 - 2.6 | s | 3H | CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons: The proton at the C-6 position (H-6) is expected to be the most downfield-shifted aromatic proton. This is due to its ortho position relative to the strongly electron-withdrawing nitro group. It will likely appear as a doublet due to coupling with the fluorine atom at C-4 (a four-bond coupling, ⁴JHF). The proton at the C-3 position (H-3) will be upfield relative to H-6 and is also expected to be a doublet due to coupling with the fluorine atom (a three-bond coupling, ³JHF). The magnitude of the ³JHF coupling is typically larger than the ⁴JHF coupling.

-

Methyl Protons: The methyl group protons are in an aliphatic environment and will appear as a singlet in the upfield region of the spectrum, likely around 2.4-2.6 ppm.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~148 - 152 | C-2 |

| ~135 - 140 | C-5 |

| ~130 - 135 (d) | C-6 |

| ~120 - 125 (d) | C-3 |

| ~115 - 120 | C-1 |

| ~20 - 25 | CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule.

-

Aromatic Carbons: The carbon atom bonded to the fluorine (C-4) will exhibit the most characteristic signal: a doublet with a large coupling constant (¹JCF) of approximately 250 Hz. This is a definitive indicator of a C-F bond. The carbon bearing the nitro group (C-2) will be significantly deshielded and appear downfield. The carbon attached to the bromine (C-1) will also be downfield, though typically less so than the carbon attached to the nitro group. The remaining aromatic carbons will have chemical shifts influenced by the various substituents. The carbons ortho and para to the fluorine will also show smaller C-F couplings.

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region of the spectrum, typically between 20 and 25 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to singlets for each carbon (unless C-F coupling is present). Further experiments like DEPT, COSY, and HSQC can be performed to aid in the complete assignment of all signals.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 233/235 | High | [M]⁺ (Molecular Ion) |

| 216/218 | Moderate | [M - OH]⁺ |

| 187/189 | Moderate | [M - NO₂]⁺ |

| 156 | Moderate | [M - Br]⁺ |

| 108 | High | [M - Br - NO₂]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) at m/z 233 and 235, with almost equal intensity. The presence of this isotopic signature is a strong confirmation of a bromine-containing compound.

Common fragmentation pathways for nitroaromatic compounds include the loss of a nitro group (NO₂, 46 Da) and the loss of NO (30 Da) or O (16 Da). Halogenated aromatic compounds often show the loss of the halogen atom. Therefore, significant fragments are expected at [M - NO₂]⁺ (m/z 187/189) and [M - Br]⁺ (m/z 156). Further fragmentation of the [M - Br]⁺ ion could lead to the loss of the nitro group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and creating a reproducible spectrum for library matching. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to enhance the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a logical workflow integrating the information from each spectroscopic technique.

Caption: A workflow diagram illustrating the integrated approach to the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging the foundational principles of IR, NMR, and Mass Spectrometry, and by drawing comparisons with analogous structures, a comprehensive spectroscopic profile has been constructed. The data and interpretations presented herein offer a robust framework for the identification and characterization of this compound. For any definitive research or application, it is strongly recommended that these predicted data be confirmed with experimentally acquired spectra once the compound is synthesized and purified.

References

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

- New Journal of Chemistry. (n.d.). Supporting Information.

-

PubChem. (n.d.). 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. Retrieved from [Link]

- Strem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, min 98%.

-

IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-nitro-. Retrieved from [Link]

Sources

- 1. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 2. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. irjet.net [irjet.net]

1H NMR spectrum of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. This guide offers a comprehensive technical analysis of the ¹H NMR spectrum of this compound, a substituted aromatic compound whose spectral features are dictated by the complex interplay of its various functional groups. We will deconstruct the theoretical basis for the predicted spectrum, provide field-proven experimental protocols for data acquisition, and present a logical framework for spectral interpretation, thereby offering a complete workflow for the characterization of this and structurally related molecules.

Theoretical Analysis and Spectral Prediction

The foundation of accurate spectral interpretation lies in a robust theoretical understanding of the factors that govern NMR parameters. For this compound, the chemical shifts (δ), signal multiplicities, and coupling constants (J) of its three distinct proton environments are governed by the electronic properties of the bromo, fluoro, nitro, and methyl substituents.

Molecular Structure and Proton Environments

The subject molecule contains three sets of non-equivalent protons: two aromatic protons (H-3 and H-6) and the protons of the methyl group. The substitution pattern creates a unique electronic environment for each, leading to a well-resolved and highly informative spectrum.

Figure 1: Structure and IUPAC numbering of this compound.

Predicting Chemical Shifts (δ): The Influence of Substituent Effects

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, deshielding it from the external magnetic field and shifting its resonance to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) increase electron density, causing shielding and an upfield shift.

-

Nitro Group (-NO₂): This is a powerful EWG, exerting a strong deshielding effect through both induction and resonance, particularly on protons at the ortho and para positions.[2] In this molecule, the NO₂ group at C-2 will significantly deshield the ortho proton, H-3, causing it to appear far downfield.

-

Bromo Group (-Br): Bromine is electronegative and acts as an EWG through induction, deshielding adjacent protons. H-6 is ortho to the bromine atom.

-

Fluoro Group (-F): Fluorine is the most electronegative element and has a very strong inductive withdrawing effect. However, it also possesses lone pairs that can be donated into the ring via resonance. Its net effect is complex but it strongly influences the coupling patterns.

-

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak EDG, causing a slight shielding effect (upfield shift) on ortho and para protons.

Predicted Chemical Shifts:

-

H-3: Positioned ortho to the potent -NO₂ group, this proton is expected to be the most deshielded and appear at the lowest field (highest ppm value) in the aromatic region.

-

H-6: This proton is ortho to both the -Br and -CH₃ groups. The deshielding inductive effect of the bromine and the shielding effect of the methyl group will compete, but its chemical shift will be significantly upfield compared to H-3.

-

-CH₃ Protons: These aliphatic protons will resonate at the highest field (lowest ppm value), characteristic of a methyl group attached to an aromatic ring.

Predicting Spin-Spin Coupling (Multiplicity & J-Values)

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (multiplicity), provides information about the number of neighboring non-equivalent nuclei.[3] In this molecule, we anticipate both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-3 Signal: This proton will be coupled to H-6. Since they are four bonds apart, this is a meta-coupling (⁴JHH), which is typically small (2-3 Hz). It will also experience meta-coupling to the fluorine atom (⁴JHF), which is generally in the range of 4-8 Hz. The resulting signal is predicted to be a doublet of doublets (dd) .

-

H-6 Signal: This proton is also meta-coupled to H-3 (⁴JHH, 2-3 Hz). Crucially, it is three bonds away from the fluorine atom, resulting in a larger ortho-coupling (³JHF) of approximately 6-10 Hz. This signal is also predicted to be a doublet of doublets (dd) .

-

-CH₃ Signal: The methyl protons are five bonds removed from the fluorine atom. This para-coupling (⁵JHF) is typically small but often observable, in the range of 2-3 Hz. Therefore, the methyl signal is expected to be a doublet (d) . There is no significant coupling to the aromatic protons.

Predicted ¹H NMR Spectrum Summary

The predicted parameters for the ¹H NMR spectrum are consolidated in the table below.

| Proton Assignment | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H-3 | 8.0 – 8.4 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3; ⁴JHF ≈ 4-8 | Strong deshielding by ortho -NO₂ group. Meta-coupled to H-6 and F. |

| H-6 | 7.2 – 7.6 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3; ³JHF ≈ 6-10 | Influenced by ortho -Br and -CH₃. Meta-coupled to H-3, ortho-coupled to F. |

| -CH₃ | 2.3 – 2.6 | Doublet (d) | ⁵JHF ≈ 2-3 | Typical chemical shift for an aryl methyl group. Para-coupled to F. |

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed to ensure spectral integrity.

Rationale for Solvent Selection

The choice of a deuterated solvent is fundamental to solution-state NMR.[4] Deuterium (²H) resonates at a different frequency from protons (¹H), rendering the solvent "invisible" in the ¹H spectrum and preventing the large solvent signal from obscuring the analyte signals.[4] Furthermore, the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field.

-

Deuterated Chloroform (CDCl₃): This is a common, non-polar solvent suitable for a wide range of organic compounds. It is often the first choice due to its volatility and ability to dissolve many samples.[5] However, residual acidic impurities can sometimes cause degradation of sensitive compounds.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, useful for compounds with poor solubility in CDCl₃. Its higher boiling point makes it less convenient to remove post-analysis.

For this compound, CDCl₃ is the recommended starting solvent.

Step-by-Step Sample Preparation Protocol

Objective: To prepare a homogeneous, particle-free solution of the analyte at an optimal concentration.

Materials:

-

Analyte (this compound): 5-25 mg[6]

-

High-quality 5 mm NMR tube[5]

-

Deuterated Solvent (e.g., CDCl₃): ~0.7 mL[5]

-

Pasteur pipette with a small plug of glass wool

-

Small vial for dissolution

Procedure:

-

Weighing: Accurately weigh 5-25 mg of the analyte into a clean, dry vial. An optimal amount balances good signal-to-noise with avoiding line broadening from excessive concentration.[5]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl or vortex to ensure the sample is completely dissolved. Homogeneity is critical for sharp, well-defined NMR signals.[6]

-

Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

-

Transfer: Using the filter pipette, transfer the solution into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[5]

-

Volume Check: Ensure the solvent height in the NMR tube is adequate, typically around 5 cm, to be properly positioned within the spectrometer's detection coils.[5][6]

-

Capping and Labeling: Securely cap the NMR tube to prevent evaporation and contamination. Label the tube clearly.

Data Acquisition and Processing Workflow

The following diagram outlines a standard workflow for acquiring and processing a 1D ¹H NMR spectrum. The causality behind key parameter choices is to balance signal sensitivity, spectral resolution, and total experiment time.

-

Key Acquisition Parameters:

-

Spectral Width (sw): Must be wide enough to encompass all proton signals.

-

Acquisition Time (at): Longer times yield better resolution but require more data storage.

-

Relaxation Delay (d1): A sufficient delay (typically 1-5 seconds) is vital for quantitative analysis, allowing protons to fully relax between pulses.

-

Number of Scans (ns): Co-adding multiple scans improves the signal-to-noise ratio, which is proportional to the square root of the number of scans.

-

Spectrum Interpretation and Structural Confirmation

The final step is to correlate the processed spectrum with the theoretical predictions. The unique splitting patterns and coupling constants serve as a powerful validation system, confirming the connectivity and spatial relationships of the atoms.

The diagram below illustrates the key coupling interactions within this compound that give rise to the predicted multiplicities.

By analyzing the spectrum, a researcher can identify the doublet of doublets corresponding to H-3 (characterized by its downfield shift) and H-6 (distinguished by its larger ortho H-F coupling constant). The simple doublet in the upfield region confirms the methyl group and its coupling to the fluorine atom. This unique fingerprint of shifts and couplings provides unambiguous confirmation of the this compound structure.

References

- University of California, Riverside. (n.d.). NMR Sample Preparation.

- Michigan State University Department of Chemistry. (n.d.). Sample Preparation - Max T. Rogers NMR Facility.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Fitzpatrick, M. (2015). 1D 1H NMR data processing.

- Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- ETH Zurich. (n.d.). NMR Sample Preparation - NMR Spectroscopy.

- Webb-Robertson, B. J. M., et al. (2010). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Oxford Academic.

- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. National Center for Biotechnology Information.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Lindon, J. C., & Ferrige, A. G. (2009). NMR Data Processing. eLS.

- Alfa Chemistry. (n.d.). NMR Data Processing and Interpretation.

- ResearchGate. (n.d.). 1H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound....

- Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion.

- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum.

- Lokey, R. S., et al. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- ResearchGate. (n.d.). Proton and fluorine NMR spectra of fluorobenzene.

- Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Thieme Connect.

- Gowenlock, B. G., et al. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes are reported. Canadian Journal of Chemistry.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.

- Sigma-Aldrich. (n.d.). 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.

- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.

- BLDpharm. (n.d.). 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene.

- Abraham, R. J., et al. (2001). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

- PubChem. (n.d.). 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. National Center for Biotechnology Information.

- Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- Matrix Fine Chemicals. (n.d.). 1-BROMO-4-METHYL-2-NITROBENZENE.

- ResearchGate. (n.d.). Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride.

- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- The Royal Society of Chemistry. (2018). Supporting Information.

- Royal Society of Chemistry. (n.d.). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling.

- SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts.

Sources

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. acdlabs.com [acdlabs.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

A Technical Guide to the Molecular Structure of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene (CAS No. 208165-95-1). As a polyfunctional aromatic compound, it serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its physicochemical properties, outlines a robust synthetic protocol, and presents a thorough analysis of the spectroscopic techniques required for its unambiguous structural elucidation. Methodologies including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are discussed in depth, providing the foundational knowledge necessary for its synthesis, characterization, and application in advanced research settings.

Introduction: Strategic Importance in Synthesis

This compound is a substituted nitroaromatic compound featuring a unique assembly of functional groups on a benzene scaffold. The strategic placement of a nitro group, a bromine atom, a fluorine atom, and a methyl group imparts a distinct reactivity profile, making it a highly versatile building block for complex molecular architectures.[1][2]

The significance of this molecule in drug discovery and materials science can be attributed to the specific properties of its substituents:

-

Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Critically, it can be readily reduced to an amino group (-NH₂), a key functional handle for introducing further molecular complexity.[3]

-

Bromo (-Br) and Fluoro (-F) Groups: These halogen atoms serve as versatile reaction sites, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The presence of fluorine is of particular interest in medicinal chemistry, as its incorporation into a drug candidate can enhance metabolic stability, binding affinity, and bioavailability.[4]

-

Methyl Group (-CH₃): A weakly electron-donating group that can influence the electronic properties and steric environment of the molecule.

Aromatic compounds are foundational in pharmaceuticals, often forming the core structure required for specific interactions with biological targets like enzymes and receptors.[2][4][5] The rigid, planar nature of the benzene ring provides a stable scaffold for orienting functional groups in three-dimensional space, which is crucial for ligand-receptor binding.[4] Molecules like this compound are therefore critical starting materials for synthesizing novel therapeutic agents.[6][7]

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These data are essential for experimental design, safety assessment, and computational modeling.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | PubChem[8] |

| CAS Number | 208165-95-1 | Merck |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[8] |

| Molecular Weight | 234.02 g/mol | Merck, PubChem[8] |

| Canonical SMILES | CC1=C(C=C(C(=C1)F)Br)[O-] | PubChem[8] |

| InChI Key | VMXDJIHJOUZBAW-UHFFFAOYSA-N | PubChem[8] |

| XLogP3 (Computed) | 2.9 | PubChem[8] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[8] |

| Physical Form | Solid (Predicted) | Sigma-Aldrich |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic nitration of a suitable precursor. The most logical and field-proven approach is the regioselective nitration of 2-bromo-5-fluorotoluene.

Synthetic Rationale and Causality

The directing effects of the substituents on the starting material (2-bromo-5-fluorotoluene) govern the position of the incoming nitro group. Both the bromine and fluorine atoms are ortho-, para-directing, while the methyl group is also ortho-, para-directing. The position ortho to the methyl group and meta to the halogens is sterically accessible and electronically activated by the methyl group, making it the primary site for nitration. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to generate the highly electrophilic nitronium ion (NO₂⁺) from the nitric acid (HNO₃) source. The reaction must be performed at low temperatures (e.g., 0–5 °C) to control the exothermic reaction and prevent over-nitration or side product formation.

Experimental Workflow

The overall process from starting material to purified final product is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the nitration of similar aromatic compounds.[9]

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 98% concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Addition of Substrate: Slowly add 2-bromo-5-fluorotoluene (5.0 g, 26.2 mmol, 1.0 equiv) to the cooled sulfuric acid while maintaining the internal temperature below 5 °C. Stir until a homogeneous solution is formed.

-

Nitration: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (65%, 2.0 mL, ~31.4 mmol, 1.2 equiv) to concentrated sulfuric acid (10 mL). Cool this mixture to 0 °C. Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A precipitate (the crude product) should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with water (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford the pure this compound.

Comprehensive Structural Elucidation

Unambiguous confirmation of the molecular structure requires a combination of modern spectroscopic techniques. Each method provides orthogonal data that, when combined, validates the identity and purity of the synthesized compound.[1]

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key information about the elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₇H₅BrFNO₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, a characteristic doublet of peaks will be observed.[10][11]

-

M⁺ peak: at m/z ≈ 233 (containing ⁷⁹Br)

-

[M+2]⁺ peak: at m/z ≈ 235 (containing ⁸¹Br) with nearly identical intensity to the M⁺ peak.

-

-

Fragmentation Pattern: The molecular ion is energetically unstable and can break into smaller, charged fragments.[12][13] Key expected fragmentation pathways include:

-

Loss of NO₂ (46 Da): [M - 46]⁺

-

Loss of Br (79/81 Da): [M - 79/81]⁺

-

Loss of a methyl radical (15 Da): [M - 15]⁺

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[14][15]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3100–3000 | C-H stretch | Medium-Weak | Aromatic C-H bonds.[15] |

| ~2950–2850 | C-H stretch | Medium-Weak | Aliphatic C-H of the methyl group. |

| ~1550–1475 | N-O asymmetric stretch | Strong | Characteristic for aromatic nitro group .[3][16] |

| ~1360–1290 | N-O symmetric stretch | Strong | Characteristic for aromatic nitro group .[3][16] |

| ~1600 & ~1470 | C=C stretch | Medium | Aromatic ring stretching. |

| ~1250–1150 | C-F stretch | Strong | Aryl-fluoride bond. |

| ~1100–1000 | C-Br stretch | Medium | Aryl-bromide bond. |

The two strong, distinct bands for the nitro group are highly diagnostic for this class of compounds.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the precise connectivity of atoms.

-

¹H NMR: The proton NMR spectrum will confirm the substitution pattern.

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0–8.5 ppm).

-

One proton will appear as a doublet, split by the adjacent fluorine atom (³JHF coupling).

-

The other proton will appear as a singlet (or a very finely split signal due to long-range coupling).

-

-

Methyl Protons (3H): A single, sharp signal is expected in the aliphatic region (~2.3–2.6 ppm) for the three equivalent methyl protons. The chemical shift will be downfield due to the influence of the aromatic ring.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, with carbons bonded to electronegative atoms (Br, F, N) appearing further downfield.

-

¹⁹F NMR: Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum will show a single resonance.[17] The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring.[18] This technique is particularly powerful for confirming the presence and electronic environment of the fluorine substituent.[19][20]

Safety, Handling, and Reactivity

5.1. Hazard Identification Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.[8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[8]

5.2. Handling and Storage

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]

5.3. Chemical Reactivity The compound is a stable intermediate under standard conditions but possesses multiple reactive sites that can be exploited in further synthetic transformations. Key reactions include the reduction of the nitro group to an amine, nucleophilic aromatic substitution of the halogens, and metal-catalyzed cross-coupling reactions at the C-Br bond.

Conclusion

This compound is a strategically important synthetic intermediate whose structure is confirmed through a combination of mass spectrometry, IR spectroscopy, and multinuclear NMR. Its characteristic MS isotopic pattern for bromine, strong IR absorbances for the nitro group, and unique signal pattern in ¹H and ¹⁹F NMR spectra provide a definitive analytical signature. A clear understanding of this molecular structure and its spectroscopic characterization is fundamental for its effective use by researchers and scientists in the synthesis of complex, high-value molecules for the pharmaceutical and chemical industries.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10036983, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. PubChem. Retrieved from [Link]

-

SDFine. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]

-

FasterCapital. (n.d.). The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

LookChem. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58540400, 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54010528, 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. PubChem. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Scribd. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Walsh Medical Media. (2023). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Banik, B. K., et al. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Medicinal Chemistry Research, 23, 3878–3886. Retrieved from [Link]

-

Novak, P., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7, 43173. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Banik, B. K. (2020). Synthesis of Anticancer Polyaromatic Compounds. Encyclopedia.pub. Retrieved from [Link]

-

Voinov, M. A. (n.d.). CHAPTER 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR]. Retrieved from [Link]

-

Pell, A. J., et al. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information: Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans. Retrieved from [Link]

Sources

- 1. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 2. fastercapital.com [fastercapital.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. jocpr.com [jocpr.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. savemyexams.com [savemyexams.com]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. biophysics.org [biophysics.org]

- 18. spectrabase.com [spectrabase.com]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

- 21. fishersci.com [fishersci.com]

- 22. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is a substituted nitroaromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the unique arrangement of functional groups on the benzene ring: a bromine atom and a nitro group, which are excellent leaving groups or can be readily transformed into other functionalities, and a fluorine atom and a methyl group that can influence the molecule's steric and electronic properties. The strategic placement of these groups allows for a variety of chemical modifications, making it a versatile intermediate.

However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As with many nitroaromatic compounds, this compound presents toxicological risks that must be managed through careful handling, appropriate personal protective equipment, and well-defined emergency procedures. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established chemical safety principles and data from available safety data sheets.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is foundational to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| CAS Number | 208165-95-1 | [1] |

| Appearance | Solid (form may vary) | |

| Synonyms | 5-Bromo-2-fluoro-4-nitrotoluene | [1] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

| GHS Classification | Hazard Statement | Source(s) |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | [1] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | [1] |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | [1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | [1] |

The presence of the nitro group on the aromatic ring is a key determinant of the toxicological profile of this compound. Nitroaromatic compounds are known to be readily absorbed through the skin and can interfere with the oxygen-carrying capacity of blood.[2] The halogen (bromine and fluorine) and methyl substituents can also influence the compound's reactivity and toxicological properties.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling this compound. The following PPE should be considered the minimum requirement:

| PPE Category | Item | Specifications and Rationale |

| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. They provide a seal around the eyes to protect against dust particles and splashes.[3] |

| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation, to be worn in conjunction with safety goggles.[3] |

| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[3] |

| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood.[3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Work in a well-ventilated area: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

-

Avoid dust formation: When transferring the solid, use techniques that minimize the generation of dust.

-

Grounding and bonding: If handling large quantities, especially in the presence of flammable solvents, use grounding and bonding to prevent static discharge.

-

Avoid contact: Prevent direct contact with skin, eyes, and clothing by using the appropriate PPE.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[4]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous reactions and decomposition.[5]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant hazard warnings.

Experimental Workflow: A Risk Mitigation Approach

The following diagram illustrates a logical workflow for the safe use of this compound in a research setting, emphasizing points of risk assessment and mitigation.

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorinated Nitrobenzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract